molecular formula C11H11BrN2O2 B1641698 7-Bromo-d-tryptophan CAS No. 496929-99-8

7-Bromo-d-tryptophan

Cat. No.: B1641698
CAS No.: 496929-99-8
M. Wt: 283.12 g/mol
InChI Key: VMMOOBBCGTVDGP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-d-tryptophan is a halogenated derivative of the amino acid tryptophan. This compound is characterized by the substitution of a bromine atom at the 7th position of the indole ring of d-tryptophan.

Mechanism of Action

Target of Action

7-Bromo-d-tryptophan is a halogenated derivative of tryptophan, an essential amino acid . The primary targets of this compound are likely to be the same as those of tryptophan, given their structural similarity .

Mode of Action

It is known that halogenation can significantly alter the properties of a molecule, potentially enhancing its reactivity, lipophilicity, and ability to penetrate biological membranes . Therefore, it is plausible that this compound may interact with its targets in a manner distinct from tryptophan .

Biochemical Pathways

This compound is produced via the halogenation of tryptophan . This process is catalyzed by enzymes such as RebF/RebH . The halogenated tryptophan can then be converted into various halogenated tryptophan-derived molecules through the action of downstream enzymes . These molecules can have diverse applications in industries ranging from textiles to agrochemicals to pharmaceuticals .

Pharmacokinetics

It is known that halogenation can influence a compound’s pharmacokinetic properties, potentially enhancing its stability, bioavailability, and tissue distribution .

Result of Action

It is known that halogenated tryptophan derivatives can have diverse biological activities, potentially serving as precursors to prodrugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its production via microbial fermentation can be affected by factors such as nutrient availability, pH, temperature, and the presence of other microorganisms . Furthermore, the stability and efficacy of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals in its environment .

Biochemical Analysis

Biochemical Properties

7-Bromo-d-tryptophan is involved in several biochemical reactions. It is produced in Escherichia coli from glucose through a process involving multiple enzymes . The enzymes RebH and RebF from Lechevalieria aerocolonigenes have been used to halogenate tryptophan, resulting in the production of this compound . The nature of these interactions involves the conversion of tryptophan into this compound at 30°C .

Cellular Effects

It has been observed that Corynebacterium glutamicum, a bacterium used in the fermentative production of this compound, can tolerate high concentrations of sodium bromide, but its growth rate is reduced to half-maximal at 0.09 g L −1 this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is produced through the halogenation of tryptophan, a process that involves the enzymes RebH and RebF

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, fermentative production of this compound by recombinant C. glutamicum was scaled up to a working volume of 2 L and operated in batch and fed-batch mode . The product isolated from the culture broth was characterized by NMR and LC-MS and shown to be this compound .

Metabolic Pathways

This compound is involved in the tryptophan metabolic pathway . The enzymes RebH and RebF from L. aerocolonigenes are used for halogenation, transforming tryptophan into this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-d-tryptophan can be achieved through several methods. One common approach involves the bromination of d-tryptophan using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at room temperature .

Another method involves the use of cross-linked enzyme aggregates containing FAD-dependent halogenase, NADH-dependent flavin reductase, and alcohol dehydrogenase. This enzymatic approach offers a greener alternative to traditional chemical methods .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes. For example, recombinant strains of Corynebacterium glutamicum expressing the genes for FAD-dependent halogenase RebH and NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes can be used. The fermentation process involves the use of glucose, ammonium, and sodium bromide as substrates .

Properties

IUPAC Name

(2R)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMOOBBCGTVDGP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-d-tryptophan
Reactant of Route 2
Reactant of Route 2
7-Bromo-d-tryptophan
Reactant of Route 3
Reactant of Route 3
7-Bromo-d-tryptophan
Reactant of Route 4
Reactant of Route 4
7-Bromo-d-tryptophan
Reactant of Route 5
Reactant of Route 5
7-Bromo-d-tryptophan
Reactant of Route 6
7-Bromo-d-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.